
Seldane-D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seldane-D is a pharmaceutical drug that has been used to treat allergies and respiratory disorders. It is a combination of two active ingredients, terfenadine and pseudoephedrine. Terfenadine is an antihistamine that blocks the effects of histamine, a chemical that is released during an allergic reaction. Pseudoephedrine is a decongestant that helps to relieve nasal congestion.
Mécanisme D'action
The mechanism of action of Seldane-D is complex and involves multiple pathways. Terfenadine blocks the effects of histamine by binding to histamine receptors in the body. Pseudoephedrine works by constricting blood vessels in the nasal passages, which helps to relieve congestion. Together, the two compounds work synergistically to provide relief from allergy and respiratory symptoms.
Biochemical and Physiological Effects:
Seldane-D has a number of biochemical and physiological effects. It reduces the production of histamine, which is responsible for many of the symptoms of allergies. It also constricts blood vessels in the nasal passages, which helps to relieve congestion. Seldane-D has been shown to be effective in reducing symptoms such as sneezing, itching, and runny nose.
Avantages Et Limitations Des Expériences En Laboratoire
Seldane-D has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the effects of antihistamines and decongestants. Seldane-D is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. It can be difficult to control for factors such as individual variation in response to the drug, and there may be ethical concerns about using the drug in animal studies.
Orientations Futures
There are several future directions for research on Seldane-D. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the effects of Seldane-D on the immune system and its potential use in treating autoimmune disorders. Finally, there is interest in exploring the use of Seldane-D in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of Seldane-D involves the combination of terfenadine and pseudoephedrine. Terfenadine is synthesized by reacting 4-(4-chlorophenyl)-4-hydroxy-1-piperidinebutanol with 1,1,3,3-tetramethylguanidine in the presence of a palladium catalyst. Pseudoephedrine is synthesized by reducing ephedrine with lithium aluminum hydride. The two compounds are then combined in the appropriate ratio to produce Seldane-D.
Applications De Recherche Scientifique
Seldane-D has been the subject of numerous scientific studies. It has been used to investigate the mechanism of action of antihistamines and decongestants, as well as their effects on the immune system. Seldane-D has also been used to study the pharmacokinetics and pharmacodynamics of the active ingredients, as well as their interactions with other drugs.
Propriétés
Numéro CAS |
123245-78-3 |
|---|---|
Nom du produit |
Seldane-D |
Formule moléculaire |
C42H57ClN2O3 |
Poids moléculaire |
673.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1 |
Clé InChI |
ZMKDJNCMGOQKLZ-MNIONDOCSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Synonymes |
Seldane-D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



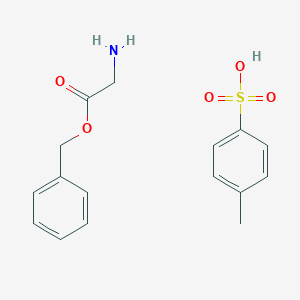
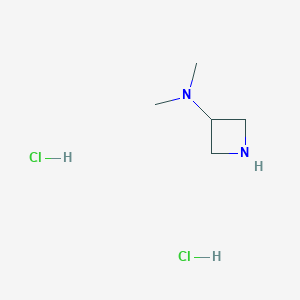
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
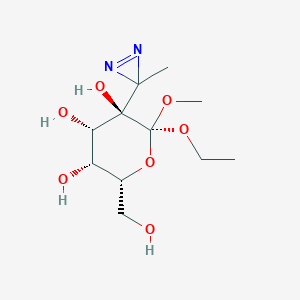



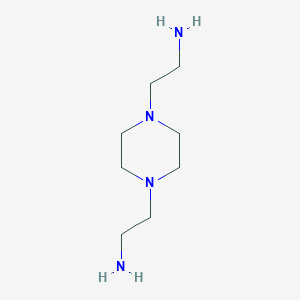
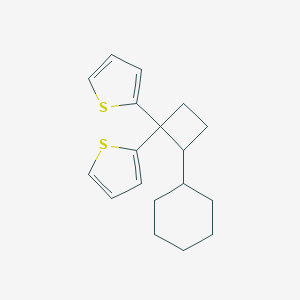
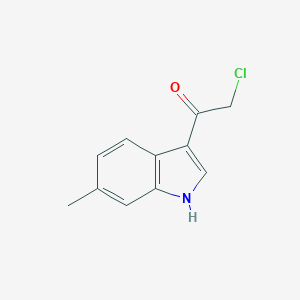
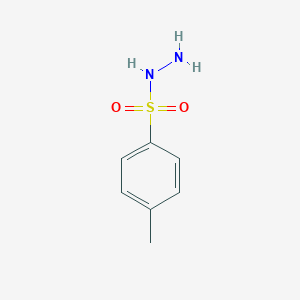
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)

